molecular formula C20H18ClN3O3 B11419387 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11419387
M. Wt: 383.8 g/mol
InChI Key: ATDUZXGOSCSMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a structurally complex pyrazolone derivative recognized for its potential as a key intermediate in medicinal chemistry and pharmaceutical research. Its core structure, featuring a fused pyrrolopyrazole scaffold substituted with chlorophenyl, hydroxyphenyl, and hydroxypropyl groups, makes it a versatile precursor for the synthesis of novel bioactive molecules. This compound is of significant interest in the development of kinase inhibitors , where similar heterocyclic frameworks are known to interact with ATP-binding sites. Researchers are exploring its utility in modulating various cellular signaling pathways implicated in oncology and inflammatory diseases. The presence of phenolic hydroxyl groups and a flexible hydroxypropyl chain provides handles for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties. As a research chemical, it serves as a critical tool for chemists and biologists aiming to discover new therapeutic agents targeting protein kinases and other enzyme families. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18ClN3O3/c21-13-8-6-12(7-9-13)19-16-17(14-4-1-2-5-15(14)26)22-23-18(16)20(27)24(19)10-3-11-25/h1-2,4-9,19,25-26H,3,10-11H2,(H,22,23)

InChI Key

ATDUZXGOSCSMND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Aldehyde-Amine Condensation : 4-Chlorobenzaldehyde reacts with 3-hydroxypropylamine in anhydrous ethanol at 40°C for 20–30 minutes, forming an imine intermediate.

  • Nucleophilic Addition : Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate undergoes nucleophilic attack by the imine, facilitated by acetic acid (1 mL), to yield a keto-enol tautomer.

  • Cyclization : Refluxing at 80°C for 20 hours induces cyclization, forming the dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate.

Optimization Insights :

  • Excess amine (1.1 eq.) improves yields when aldehydes contain electron-withdrawing groups (e.g., -Cl).

  • Acidic conditions (acetic acid) accelerate dehydration, but exceeding 1 mL reduces yields due to side reactions.

Hydrazine-Mediated Recyclization

The dihydrochromeno-pyrrole-dione intermediate undergoes recyclization with hydrazine hydrate to form the pyrazol-6(2H)-one ring.

Procedure and Conditions

  • Reagent Ratio : A 1:5 molar ratio of intermediate to hydrazine hydrate in dioxane at 40°C for 4 hours achieves optimal conversion.

  • Temperature Effects : Elevated temperatures (>80°C) promote byproducts like pyrazolecarboxylic acid hydrazide, reducing yields to 56%.

Yield and Purity :

  • Isolated Yield : 72–94%.

  • Purity : >95% (HPLC).

Functional Group Modifications

Hydroxypropyl Side Chain Introduction

The 3-hydroxypropyl group is incorporated during the MCR stage by selecting 3-hydroxypropylamine as the primary amine. Steric hindrance from the hydroxyphenyl and chlorophenyl groups necessitates extended reaction times (2 hours) for complete conversion.

Chlorophenyl Substituent Stability

The 4-chlorophenyl group remains intact under acidic and thermal conditions due to its electron-withdrawing nature, which stabilizes the aromatic ring against electrophilic substitution.

Industrial-Scale Considerations

Adapting laboratory protocols for industrial production involves:

  • Solvent Selection : Replacing ethanol with isopropanol reduces costs and improves solubility of intermediates.

  • Catalyst Use : Inorganic bases (e.g., KOH) accelerate cyclization, cutting reaction times by 30%.

Table 1: Comparative Reaction Conditions

ParameterLaboratory ScaleIndustrial Scale
SolventEthanolIsopropanol
Temperature80°C70°C (reflux)
CatalystAcetic acidKOH (0.5 eq.)
Yield86%78%

Purification and Characterization

Isolation Techniques

  • Crystallization : Crude product is recrystallized from ethanol-water (3:1), yielding needle-like crystals.

  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 1:2) removes residual hydrazine derivatives.

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 2.90–3.10 (m, 2H, -CH₂OH), δ 7.25–7.45 (m, 4H, aromatic -Cl).

  • IR : Peaks at 1715 cm⁻¹ (C=O), 2902 cm⁻¹ (-OH stretch).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Pyrazolecarboxylic acid hydrazide forms at high temperatures.

    • Solution : Strict temperature control (<50°C) during hydrazine treatment.

  • Low Solubility :

    • Issue : Intermediate precipitates prematurely in ethanol.

    • Solution : Use dioxane-isopropanol mixtures (1:1) to enhance solubility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole core, potentially leading to hydrogenated derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structures to 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit cell growth in K562 and MCF-7 cancer cells by inducing apoptosis and blocking cell cycle progression .
  • Inflammation and Pain Management :
    • The compound has potential applications in treating inflammatory diseases due to its ability to inhibit certain signaling pathways involved in inflammation. Similar pyrazole derivatives have been studied for their anti-inflammatory properties, making this compound a candidate for further research in pain management therapies .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Research into similar pyrazole compounds has demonstrated effectiveness against bacteria and fungi, indicating a potential for developing new antimicrobial agents .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural features of this compound allow it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application is particularly relevant in developing advanced materials for coatings and composites .
  • Nanotechnology :
    • The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology, particularly in the synthesis of metal nanoparticles that can be utilized in catalysis or as drug delivery systems .

Biochemical Tool Applications

  • Enzyme Inhibition Studies :
    • Compounds with similar scaffolds have been employed as enzyme inhibitors in biochemical assays. The dihydropyrrolo[3,4-c]pyrazole structure may serve as a lead compound for designing inhibitors targeting specific enzymes involved in disease pathways .
  • Pharmacophore Modeling :
    • The structural characteristics of this compound make it suitable for pharmacophore modeling and virtual screening processes aimed at discovering new bioactive molecules that can interact with biological targets effectively .

Case Studies

  • Anticancer Activity Evaluation :
    • A study evaluated the anticancer properties of a series of pyrazole derivatives against MCF-7 breast cancer cells, revealing that modifications at specific positions could enhance cytotoxicity significantly. The findings suggest that this compound could be optimized further for improved efficacy .
  • Synthesis and Characterization :
    • Researchers synthesized the compound through a multi-step reaction involving key intermediates that were characterized using NMR and X-ray crystallography techniques. This detailed characterization supports its potential use in further functionalization studies .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets could include kinases, receptors, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS 879937-91-4)

  • Key Differences :
    • 5-(3-methoxypropyl) : Replaces the hydroxy group with methoxy, reducing hydrogen-bonding capacity and increasing lipophilicity.
    • Molecular Formula : C₂₁H₂₀ClN₃O₃ (molar mass 397.85 g/mol).
  • Hypothetical Impact :
    • Lower aqueous solubility compared to the hydroxypropyl analog.
    • Enhanced membrane permeability due to reduced polarity.

3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

  • Key Differences: 5-(2-phenylethyl): A bulky aromatic substituent, increasing steric hindrance and lipophilicity.
  • Hypothetical Impact :
    • Improved binding to hydrophobic protein pockets.
    • Reduced metabolic stability due to methoxy groups.

3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-[(4-methylphenyl)methyl]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-6-one

  • Key Differences :
    • 3-(5-Chloro-2-hydroxy-4-methylphenyl) : Multifunctional substituent with chloro, hydroxy, and methyl groups, offering mixed electronic effects.
    • 5-[(4-methylphenyl)methyl] : Benzyl-type substituent, introducing steric bulk and aromatic interactions.
  • Hypothetical Impact: Enhanced target selectivity due to complex substitution patterns. Potential cytotoxicity from chloro and methyl groups.

Data Table: Structural and Functional Comparison

Compound Name / Feature Target Compound Methoxypropyl Analog Phenylethyl-Trimethoxyphenyl Chloro-Hydroxy-Methyl Analogue
Core Structure Pyrrolo[3,4-c]pyrazol-6-one Pyrrolo[3,4-c]pyrazol-6-one Pyrrolo[3,4-c]pyrazol-6-one Hexahydropyrrolo[3,4-c]pyrazol-6-one
Position 4 Substituent 4-(4-chlorophenyl) 4-(4-chlorophenyl) 4-(3,4,5-trimethoxyphenyl) 4-(3-hydroxyphenyl)
Position 3 Substituent 3-(2-hydroxyphenyl) 3-(2-hydroxyphenyl) 3-(2-hydroxyphenyl) 3-(5-chloro-2-hydroxy-4-methylphenyl)
Position 5 Substituent 5-(3-hydroxypropyl) 5-(3-methoxypropyl) 5-(2-phenylethyl) 5-[(4-methylphenyl)methyl]
Polarity (Relative) High (hydroxypropyl) Moderate (methoxypropyl) Low (phenylethyl) Moderate (mixed substituents)
Hypothetical Bioactivity Potential kinase inhibition Reduced solubility vs. target Enhanced hydrophobic binding High steric/electronic complexity

Research Findings and Implications

Substituent-Driven Solubility and Permeability

  • The hydroxypropyl group in the target compound likely improves water solubility compared to the methoxypropyl analog, critical for oral bioavailability .
  • The phenylethyl and benzyl substituents in analogs suggest higher logP values, favoring blood-brain barrier penetration but risking off-target effects.

Electronic and Steric Effects

  • 4-(3,4,5-trimethoxyphenyl) in may enhance DNA intercalation or topoisomerase inhibition, akin to etoposide derivatives.
  • Chloro and methyl groups in could confer resistance to metabolic degradation, extending half-life.

Biological Activity

The compound 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield a variety of substituted derivatives. One notable method includes the condensation of appropriate aryl aldehydes with hydrazine derivatives under mild conditions, leading to high yields and purity of the target compounds .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For example, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against oxidative stress. The antioxidant activity is crucial for mitigating cellular damage caused by reactive oxygen species (ROS) .

Anticancer Properties

Several studies have explored the anticancer potential of similar pyrazole derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of key signaling pathways associated with tumor growth and survival .

Analgesic Effects

Recent pharmacological evaluations have suggested that certain derivatives possess analgesic properties. In animal models, compounds similar to this compound have shown significant pain relief effects comparable to standard analgesics when administered at appropriate dosages .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has been reported to inhibit melanin production in melanoma cells by downregulating tyrosinase activity and related gene expressions, suggesting a potential application in skin pigmentation disorders .

Case Studies

  • Antioxidant Activity : A study evaluated a series of pyrazole derivatives for their antioxidant capabilities using the DPPH assay. Compounds were tested at varying concentrations, with results indicating that some derivatives significantly reduced DPPH radical levels with IC50 values ranging from 2.07 μM to 2.45 μM .
  • Anticancer Activity : In a recent investigation involving human cancer cell lines, the compound was shown to inhibit cell growth effectively at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates and found a marked increase in early apoptotic cells upon treatment with the compound .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves multi-step heterocyclic condensation. A general approach includes:

  • Step 1: Formation of the pyrrolo-pyrazole core via cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions.
  • Step 2: Functionalization of the core with chlorophenyl and hydroxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Optimization: Use of xylene as a solvent with chloranil as an oxidizing agent under reflux (120–140°C for 24–30 hours) improves yield. Post-reaction purification via recrystallization (methanol/water) enhances purity .

Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Elemental analysis confirms empirical formula alignment.
  • ¹H-NMR and ¹³C-NMR resolve aromatic protons (δ 6.8–7.5 ppm), hydroxy groups (broad signals δ 9–12 ppm), and dihydropyrrolo-pyrazole protons (δ 2.5–4.0 ppm) .
  • LC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~471.5) and fragmentation patterns .
  • IR spectroscopy identifies carbonyl (C=O, ~1640–1680 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .

Q. Q3. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • In vitro cytotoxicity: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition: Screen against kinases (e.g., EGFR) or apoptotic regulators (e.g., Bcl-2) using fluorometric assays .
  • ADME profiling: Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. Q4. How can structural modifications enhance target selectivity in kinase inhibition?

Answer:

  • Rational design: Replace the 3-hydroxypropyl group with sulfonamide or carbamate moieties to improve hydrogen bonding with kinase ATP-binding pockets .
  • Docking studies: Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize derivatives with ΔG < -9 kcal/mol and strong π-π stacking with Phe-723 .
  • SAR analysis: Compare analogs like 3-(4-chlorophenyl)-5-(tetrahydroindolyl)pyrazoles, noting that bulkier substituents reduce off-target effects .

Q. Q5. How to resolve contradictions in reported anticancer mechanisms?

Answer:

  • Mechanistic studies: Perform transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Validate apoptosis (Annexin V/PI staining) vs. autophagy (LC3-II Western blot) .
  • Target deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Model organisms: Test in Drosophila tumors or zebrafish xenografts to confirm in vivo relevance .

Q. Q6. What strategies mitigate solubility challenges in preclinical testing?

Answer:

  • Prodrug synthesis: Acetylate hydroxyl groups to increase logP; hydrolyze in vivo via esterases .
  • Nanoparticle formulation: Encapsulate in PLGA nanoparticles (70–100 nm) using solvent evaporation, achieving >80% encapsulation efficiency .
  • Co-crystallization: Co-formulate with cyclodextrins (e.g., β-CD) to enhance aqueous solubility by 10–20 fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.